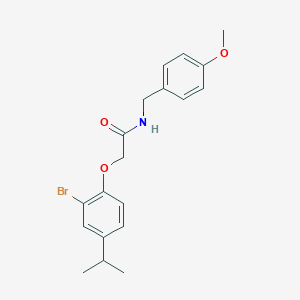
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors, which have shown promise in the treatment of various cancers.
Mécanisme D'action
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide works by selectively inhibiting the activity of the EGFR, a protein that is overexpressed in many types of cancer cells. By inhibiting the activity of this protein, 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide can prevent the growth and proliferation of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to inhibit the growth of bacteria and viruses, suggesting potential applications in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide is its selectivity for the EGFR, which means that it can target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for cancer treatment, as it can reduce the side effects associated with traditional chemotherapy and radiation therapy. However, one limitation of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide is its relatively short half-life, which means that it may need to be administered frequently to maintain its therapeutic effects.
Orientations Futures
There are several potential future directions for research on 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide. One area of interest is the development of more potent and selective EGFR inhibitors, which could improve the effectiveness of cancer treatment. Another area of interest is the investigation of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide's potential applications in the treatment of infectious diseases, such as bacterial and viral infections. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide, which could lead to the development of new therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide involves several steps, starting with the reaction of 2-bromo-4-isopropylphenol with sodium hydride to form the corresponding phenoxide. This is then reacted with 4-methoxybenzyl chloride in the presence of cesium carbonate to form the benzyl ether. The final step involves the reaction of the benzyl ether with acetic anhydride and triethylamine to form 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide.
Applications De Recherche Scientifique
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. In addition, it has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propriétés
Formule moléculaire |
C19H22BrNO3 |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
2-(2-bromo-4-propan-2-ylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H22BrNO3/c1-13(2)15-6-9-18(17(20)10-15)24-12-19(22)21-11-14-4-7-16(23-3)8-5-14/h4-10,13H,11-12H2,1-3H3,(H,21,22) |
Clé InChI |
NLBJVQSQYMIUFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296594.png)
![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296601.png)
![2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol](/img/structure/B296602.png)
![4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296603.png)
![3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296604.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296607.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296608.png)
![N-[(5-{[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296610.png)
![N-[(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296611.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B296616.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B296617.png)